molecular formula C13H18O5S2 B13348216 O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate

O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate

Cat. No.: B13348216
M. Wt: 318.4 g/mol
InChI Key: OMXQAFFFYXDKQZ-UHFFFAOYSA-N
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Description

O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly useful in various synthetic applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Deprotected amines.

Scientific Research Applications

O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate is stable under basic and neutral conditions but can be selectively deprotected under acidic conditions. The Boc group prevents unwanted reactions at the amine site, allowing for selective functionalization of other parts of the molecule .

Comparison with Similar Compounds

Uniqueness: O-(4-((tert-Butoxycarbonyl)oxy)benzyl) methanesulfonothioate is unique due to its combination of the Boc protecting group with a methanesulfonothioate moiety. This combination allows for specific reactivity and stability, making it suitable for specialized applications in synthetic chemistry and pharmaceutical development .

Properties

Molecular Formula

C13H18O5S2

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl [4-(methylsulfonothioyloxymethyl)phenyl] carbonate

InChI

InChI=1S/C13H18O5S2/c1-13(2,3)18-12(14)17-11-7-5-10(6-8-11)9-16-20(4,15)19/h5-8H,9H2,1-4H3

InChI Key

OMXQAFFFYXDKQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)COS(=O)(=S)C

Origin of Product

United States

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